5-BROMOHYDANTOIN

Description

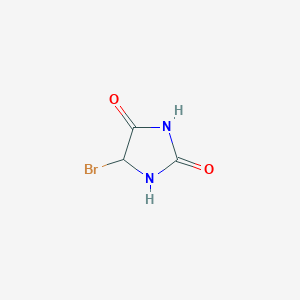

Structure

3D Structure

Properties

IUPAC Name |

5-bromoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFCTMWBPBVFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577302 | |

| Record name | 5-Bromoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173904-10-4 | |

| Record name | 5-Bromoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Brominated Hydantoins: Structure, Properties, and Synthetic Utility

Introduction

In the landscape of modern organic synthesis, the development and application of efficient, selective, and safe reagents are paramount. Brominated hydantoins, particularly 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have emerged as exceptionally versatile compounds, carving out a significant role as powerful brominating agents and oxidants.[1][2] These stable, crystalline solids offer a safer and more manageable alternative to hazardous traditional reagents like liquid bromine, while also providing advantages in atom economy and byproduct management over other N-bromo compounds such as N-bromosuccinimide (NBS).[1][3][4]

This technical guide offers an in-depth exploration of the chemical properties, structure, synthesis, and multifaceted reactivity of brominated hydantoins, with a primary focus on the extensively studied and widely utilized 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an exemplary model. The principles discussed herein are foundational to understanding the broader class of N-halogenated reagents. We will delve into the dual mechanistic pathways—electrophilic and radical—that underpin its synthetic utility, supported by detailed experimental protocols and mechanistic diagrams. This document is intended as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this reagent class in their work.

Chemical Structure and Physicochemical Properties

The core of a brominated hydantoin's reactivity lies in its molecular architecture. The hydantoin ring, a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups, acts as an electron-withdrawing scaffold. In DBDMH, bromine atoms are attached to these nitrogen atoms. This N-Br bond is polarized, rendering the bromine atoms electrophilic and susceptible to both heterolytic and homolytic cleavage.

Caption: Molecular structure of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

Summary of Physical and Chemical Properties

The key properties of DBDMH are summarized in the table below, providing essential data for its application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | [5][6] |

| Synonyms | DBDMH, Dibromantin | [5][7] |

| CAS Number | 77-48-5 | [5][7] |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [5][6] |

| Molecular Weight | 285.92 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder with a slight bromine odor. | [3][4][5] |

| Melting Point | 197 to 203 °C (387 to 397 °F; 470 to 476 K) (decomposes) | [5] |

| Solubility in Water | Slightly soluble (0.15 g/100 mL at 25 °C) | [4][8] |

| Solubility (Organic) | Soluble in acetone, chloroform, ethanol, THF, and dioxane. | [3] |

| Density | 1.36 g/cm³ | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of DBDMH.

-

Infrared (IR) Spectroscopy: The IR spectrum of DBDMH is characterized by strong absorption bands corresponding to the two carbonyl (C=O) groups within the hydantoin ring. These peaks are typically observed in the region of 1700-1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of DBDMH displays a single sharp singlet in the aliphatic region, corresponding to the six equivalent protons of the two methyl groups at the C5 position.[4]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary C5 carbon, and the methyl carbons, confirming the carbon framework of the molecule.

-

Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin

DBDMH is readily synthesized via the direct bromination of 5,5-dimethylhydantoin in an aqueous basic medium.[4][9] The reaction proceeds by deprotonation of the N-H bonds by a base (e.g., NaOH), followed by nucleophilic attack of the resulting hydantoin anion on molecular bromine. The pH is a critical parameter and is carefully controlled to facilitate the substitution.[10]

Caption: General workflow for the synthesis of DBDMH.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of DBDMH.

-

Preparation of Hydantoin Solution: In a reaction flask equipped with a mechanical stirrer, thermometer, and addition funnels, dissolve 5,5-dimethylhydantoin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). The mixture should be cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Bromination: Slowly add liquid bromine (2.0 eq) dropwise to the cooled solution while stirring vigorously. The rate of addition should be controlled to keep the reaction temperature below 10 °C. The pH of the reaction mixture should be maintained between 6.5 and 7.5, adjusting with small additions of NaOH solution if necessary.[10]

-

Precipitation and Isolation: As the reaction proceeds, DBDMH will precipitate as a pale yellow solid. After the bromine addition is complete, continue stirring the slurry for an additional 30-60 minutes in the ice bath.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and byproducts.

-

Drying: Dry the purified product under vacuum to yield DBDMH as a crystalline solid. Purity can be assessed by melting point determination and standard iodide-thiosulfate titration.[11]

Core Mechanisms of Action and Reactivity

The synthetic power of DBDMH stems from its ability to serve as a source of both electrophilic bromine ("Br⁺") and bromine radicals (Br•), with the reaction pathway dictated by the substrate, solvent, and the presence of catalysts or initiators.[1][2]

Electrophilic Bromination

In polar solvents or in the presence of electron-rich substrates, the N-Br bond undergoes heterolytic cleavage. This pathway is fundamental to the bromination of alkenes and aromatic compounds.

-

Mechanism with Alkenes: DBDMH reacts with alkenes to form a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the hydantoin anion or another nucleophile present in the mixture occurs in an anti-fashion, leading to 1,2-dibrominated products with high diastereoselectivity.[1][12]

Caption: Electrophilic addition of bromine to an alkene via DBDMH.

-

Mechanism with Arenes: For electron-rich aromatic rings, DBDMH acts as the electrophile in electrophilic aromatic substitution (SᴇAr). The reaction is often facilitated by a Brønsted or Lewis acid catalyst, which protonates a carbonyl oxygen on the hydantoin ring, further increasing the electrophilicity of the bromine atom.[2][3]

Radical Bromination

In non-polar solvents and often initiated by light (hν) or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)), the N-Br bond undergoes homolytic cleavage to generate a bromine radical (Br•).[3][13]

-

Mechanism for Benzylic/Allylic Bromination: This pathway, analogous to the Wohl-Ziegler reaction with NBS, is highly selective for benzylic and allylic positions.

-

Initiation: The radical initiator or UV light generates the initial bromine radical from DBDMH.

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic or allylic position to form HBr and a resonance-stabilized benzylic/allylic radical. This radical then reacts with another molecule of DBDMH to yield the brominated product and a new bromine radical, continuing the chain reaction.[3]

-

Caption: Radical chain mechanism for benzylic/allylic bromination.

Applications in Organic Synthesis

DBDMH is a reagent of broad utility, employed in a wide array of chemical transformations.

-

Bromination of Alkenes and Alkynes: Provides a reliable method for the stereoselective 1,2-dibromination of alkenes.[12]

-

Aromatic Bromination: Efficiently brominates electron-rich aromatic and heteroaromatic compounds.[14]

-

Benzylic and Allylic Bromination: Serves as a superior alternative to NBS for the selective bromination of positions adjacent to aromatic rings or double bonds.[3][13]

-

Oxidation Reactions: DBDMH can act as a mild and efficient oxidant for the conversion of alcohols to aldehydes and ketones, and thiols to disulfides.[12]

-

Catalysis: It has been reported as a catalyst or precatalyst for various reactions, including esterifications and aldol condensations.[15][16]

-

Biocidal Applications: Beyond organic synthesis, DBDMH is widely used as a disinfectant and biocide for water treatment in swimming pools, cooling towers, and industrial systems due to its slow release of hypobromous acid.[5][6][7]

Sample Experimental Protocol: Benzylic Bromination of Toluene

The following protocol illustrates the use of DBDMH for the selective bromination of a methylarene.[13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve toluene (1.0 mmol) in a suitable solvent like acetonitrile or carbon tetrachloride (10 mL).

-

Reagent Addition: Add DBDMH (0.5 mmol, 0.5 equivalents, as it contains two bromine atoms) and a catalytic amount of AIBN (e.g., 0.1 mmol).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench any remaining DBDMH by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the solution is colorless.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzyl bromide can be purified by flash column chromatography or distillation.

Safety and Handling

DBDMH is an oxidizing agent and requires careful handling to ensure laboratory safety.

-

General Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[18] If ventilation is insufficient, a suitable respirator must be used.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and combustible materials.[18] It is incompatible with strong reducing agents, strong alkalis, and moisture.[18]

-

Spill & Fire Response: In case of a spill, avoid generating dust and clean up using an inert, non-combustible absorbent material.[18] For fires, use flooding quantities of water; do not use dry chemical or CO₂ extinguishers as DBDMH is an oxidizer and can intensify fires.[17] Contact with acids can liberate toxic gas.[18]

Conclusion

1,3-Dibromo-5,5-dimethylhydantoin is a powerful and versatile reagent that has secured a permanent place in the synthetic chemist's toolbox. Its stability, ease of handling, high bromine content, and dual reactivity profile make it a superior choice for a wide range of electrophilic and radical bromination reactions, as well as various oxidation processes. By understanding its fundamental chemical properties and reaction mechanisms as detailed in this guide, researchers can effectively and safely harness the synthetic potential of DBDMH to advance their work in chemical synthesis and drug discovery.

References

-

DBDMH. (n.d.). Wikipedia. Available from: [Link]

-

Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser Publishing. Available from: [Link]

-

1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022). Chemia. Available from: [Link]

-

SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. (2009). Cleenol. Available from: [Link]

-

BCDMH. (n.d.). Wikipedia. Available from: [Link]

-

Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98%. (n.d.). Exposome-Explorer. Available from: [Link]

-

1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN. (n.d.). SD Fine-Chem. Available from: [Link]

- Chassaing, C., Haudrechy, A., & Langlois, Y. (1997).

-

1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). PubChem. Available from: [Link]

-

1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). MDPI. Available from: [Link]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. (n.d.). ResearchGate. Available from: [Link]

-

How DBDMH is synthesized. (2023). Shaanxi Bloom Tech Co., Ltd. Available from: [Link]

-

(PDF) 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. (2009). ResearchGate. Available from: [Link]

-

1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). MDPI. Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Available from: [Link]

-

Solved Question 35 5 pts Spectroscopy Unknown. The spectra. (2021). Chegg. Available from: [Link]

- US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DBDMH - Wikipedia [en.wikipedia.org]

- 6. 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. BCDMH - Wikipedia [en.wikipedia.org]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination | Semantic Scholar [semanticscholar.org]

- 15. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a highly stable and versatile organobromine compound that has garnered significant attention in synthetic organic chemistry and industrial applications.[1] Primarily recognized as a potent brominating agent and a broad-spectrum biocide, DBDMH offers a safer, more stable, and often more cost-effective alternative to traditional reagents like liquid bromine or N-bromosuccinimide (NBS).[1][2][3] This guide provides a comprehensive technical overview of its synthesis, focusing on the underlying chemical principles, a detailed and field-proven experimental protocol, purification methods, and critical safety considerations tailored for researchers, chemists, and professionals in process development.

Introduction and Physicochemical Profile

DBDMH is a white to pale yellow crystalline solid characterized by a faint, bromine-like odor.[1][4][5] Its utility stems from its high active bromine content and its controlled release of electrophilic bromine, making it an invaluable tool for a wide array of chemical transformations.[2][5] Beyond its role in synthesis, it is extensively used for water purification and disinfection in industrial and recreational settings.[4][5][6]

Quantitative Data Summary

The fundamental physical and spectral properties of DBDMH are consolidated below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [1] |

| Molecular Weight | 285.92 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1][4][5] |

| Melting Point | 197-203 °C (decomposes) | [1][5] |

| Density | ~1.36 g/cm³ | [1][5] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [1][5] |

| CAS Number | 77-48-5 | [1][4] |

| Spectral Data | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | A single sharp peak for the two equivalent methyl groups | [1][7] |

| IR Spectrum (KBr) | Strong characteristic peaks for the carbonyl (C=O) groups | [1][7] |

Core Synthesis: The Bromination of 5,5-Dimethylhydantoin

The most robust and industrially scalable method for producing DBDMH is the direct bromination of its precursor, 5,5-dimethylhydantoin (DMH).[1] The reaction is performed in an aqueous medium where precise control over pH is the cornerstone of achieving high yield and purity.

Underlying Principles and Mechanism

The synthesis hinges on the N-H protons of the hydantoin ring, which are acidic and can be removed by a base. The resulting hydantoin anion is a potent nucleophile that attacks an electrophilic bromine source.

Causality of Key Parameters:

-

Role of Base (e.g., NaOH): A stoichiometric amount of base is required to deprotonate the two nitrogen atoms on the 5,5-dimethylhydantoin ring. This deprotonation generates anionic nitrogen centers, which are highly nucleophilic and readily attack the brominating agent.

-

pH Control (5.5 - 8.5): This is the most critical parameter.[1][8] If the pH is too low (acidic), the hydantoin nitrogens remain protonated, shutting down their nucleophilicity and halting the reaction. If the pH is too high (strongly basic), it can promote the formation of hypobromite and other side products, potentially leading to decomposition of the desired product and reduced yield. The specified range represents an optimal balance for efficient N-bromination.[8]

-

Temperature: The reaction is exothermic. Maintaining a consistent temperature (e.g., 48-69°C) ensures a controlled reaction rate and prevents thermal degradation of the product.[8]

General Synthesis Workflow

The overall process can be visualized as a sequence of controlled steps from raw materials to the final, purified product.

Caption: General workflow for the synthesis of DBDMH.[1]

Detailed Experimental Protocol

This protocol is adapted from established and patented industrial methods, designed for high yield and purity.[8]

Materials:

-

5,5-Dimethylhydantoin (DMH): 141 g (1.1 mol)

-

Sodium Hydroxide (NaOH): 89 g (2.2 mol)

-

Bromine (Br₂): 352 g (2.2 mol)

-

Deionized Water: 676 g

-

Nitrogen gas supply

Apparatus:

-

1.5 L jacketed reaction flask equipped with a mechanical stirrer, temperature probe, and two separate subsurface feed lines.

-

Two precision pumps for reagent addition.

-

Heating/cooling circulator connected to the reactor jacket.

-

pH meter.

-

Buchner funnel and vacuum flask for filtration.

-

Vacuum oven or drying chamber.

Procedure:

-

Prepare the Hydantoin Solution: In a separate beaker, dissolve 89 g of NaOH in 676 g of deionized water. Once the solution has cooled, add 141 g of 5,5-dimethylhydantoin to form an aqueous solution/slurry.

-

Set Reaction Conditions: Charge the reaction flask with a small amount of water to cover the probes. Begin stirring at approximately 400 rpm and use the circulator to bring the reactor temperature to 69°C.[1]

-

Concurrent Reagent Addition: Begin pumping the 5,5-dimethylhydantoin/NaOH solution and the liquid bromine into the reaction flask simultaneously and separately through the subsurface feed lines. The addition should be controlled over a period of 30-40 minutes.[1]

-

Maintain Critical Parameters: Throughout the addition, carefully monitor the pH and maintain it within the range of 6.5 to 7.5.[1] Adjust the feed rate of the NaOH/DMH solution if necessary. The reaction temperature should be maintained around 67-70°C.

-

Product Formation: As the reagents are added, a thick orange slurry of the DBDMH product will form.[1][8]

-

Isolation and Washing: Once the addition is complete, continue stirring for another 15-20 minutes. Discharge the slurry from the reactor and filter it while still warm (e.g., 45°C) using a Buchner funnel.[8] Wash the filter cake with two 500 mL portions of fresh water to remove residual salts.

-

Drying: Dry the resulting white to off-white solid product overnight in a vacuum oven at 50-60°C or under a steady stream of nitrogen.[8][9] The isolated yield should be in the range of 80-95%.

Purification and Quality Validation

Ensuring the purity of the synthesized DBDMH is crucial for its reliable performance in subsequent applications. This section outlines the self-validating system for purification and characterization.

Purification by Recrystallization

While the washing step in the core protocol removes most inorganic impurities, recrystallization can be performed for analytical-grade purity.[9]

General Recrystallization Protocol:

-

Select an appropriate solvent (e.g., diethyl ether, chloroform).[9]

-

Dissolve the crude DBDMH in a minimum amount of the hot solvent.

-

If any insoluble impurities are present, perform a hot filtration to remove them.[10]

-

Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization and Quality Control

-

Melting Point: A sharp melting point within the literature range of 197-203°C is a strong indicator of high purity.[1]

-

Iodometric Titration: This is the definitive method for quantifying the active bromine content. The theoretical value is approximately 55.8%. A result close to this confirms the identity and purity of the product.[8]

-

Spectroscopy: ¹H NMR and IR spectra should be recorded and compared against reference data to confirm the molecular structure and absence of significant organic impurities.[1][7]

Safety, Handling, and Storage

DBDMH is a potent chemical and requires strict adherence to safety protocols.

-

Hazards: DBDMH is an oxidizer, is toxic if swallowed, causes severe skin and eye damage, and is very toxic to aquatic life.[11][12][13]

-

Personal Protective Equipment (PPE): Always handle DBDMH in a well-ventilated fume hood. Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Handling: Avoid creating dust.[4] Keep away from heat and combustible materials.[11][12] Do not eat, drink, or smoke when handling.[4][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Keep it segregated from incompatible materials such as strong acids, bases, reducing agents, and combustibles.[11]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[4][13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12]

-

In all cases of exposure, seek immediate medical attention.[4][12]

-

Mechanistic Insight into Applications

Understanding how DBDMH functions provides the rationale for its selection in various chemical processes.

DBDMH as a Precatalyst in Esterification

In certain reactions, such as the esterification of carboxylic acids, DBDMH acts as a precatalyst. It decomposes in the presence of trace water or an alcohol to generate hypobromous acid (HOBr), which is the true catalytic species that activates the carbonyl group for nucleophilic attack.[15][16]

Caption: Proposed catalytic cycle for esterification using DBDMH.[16]

Conclusion

The synthesis of 1,3-dibromo-5,5-dimethylhydantoin via the controlled bromination of 5,5-dimethylhydantoin is a well-established, efficient, and scalable process. Success is fundamentally dependent on the rigorous control of reaction parameters, particularly pH and temperature. The resulting product is a stable, safe-to-handle, and highly effective reagent for a multitude of bromination reactions and disinfection applications, solidifying its role as a superior alternative to many traditional brominating agents.[1] This guide provides the foundational knowledge and practical protocol necessary for its safe and effective synthesis in a research and development setting.

References

-

Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser World. Retrieved from [Link]

-

How DBDMH is synthesized. (2023, July 6). Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5. (n.d.). Connect Chemicals. Retrieved from [Link]

-

Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2619. Retrieved from [Link]

-

1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. (2018). Organic & Biomolecular Chemistry, 16(34), 6296-6302. Retrieved from [Link]

-

Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177–3183. Retrieved from [Link]

- Moore, R. M., et al. (2003). U.S. Patent No. 6,508,954 B1. Washington, DC: U.S. Patent and Trademark Office.

-

Abdollahi-Alibeik, M., & Zaghaghi, Z. (2008). 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. Chemical Papers, 63, 212-216. Retrieved from [Link]

-

G.M.P. van der Heiden, et al. (1995). New Aspects on the Preparation of 1,3-Dibromo-5,5-dimethylhydantoin. Organic Process Research & Development, 34(10), 2125-2128. Retrieved from [Link]

-

Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2619. Retrieved from [Link]

-

DBDMH. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

MSDS - 1,3-Dibromo-5,5-Dimethylhydantoin. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]

-

The Application of Dibromohydantoin in Chemical Experiment Pedagogy. (n.d.). ResearchGate. Retrieved from [Link]

- Production process of instant DBDMH preparation. (2010). Google Patents.

-

Khazaei, A., Zolfigol, M. A., & Rostami, A. (2004). 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. Synthesis, 2004(18), 2959-2961. Retrieved from [Link]

-

1,3-Dibromo-5,5-dimethylhydantoin Soars to 392 million, witnessing a CAGR of XX during the forecast period 2025-2033. (n.d.). Archive Market Research. Retrieved from [Link]

- Manufacturing method of 1,3-dibromo-5,5-dimethylhydantoin disinfectant. (2012). Google Patents.

- Process for the preparation of derivatives of bromomethyl-biphenyl compounds. (2003). Google Patents.

-

1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). PubChem. Retrieved from [Link]

-

Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14). Retrieved from [Link]

-

Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]

-

Certificate of Analysis - 1,3-Dibromo-5,5-Dimethylhydantoin. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5 | Connect CH´hemicals [connectchemicals.com]

- 4. 1,3 Dibromo 5,5 Dimethylhydantoin or Dibromantin Manufacturers, SDS [mubychem.com]

- 5. DBDMH - Wikipedia [en.wikipedia.org]

- 6. archivemarketresearch.com [archivemarketresearch.com]

- 7. kmpharma.in [kmpharma.in]

- 8. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. kmpharma.in [kmpharma.in]

- 15. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Bromohydantoin in Bromination

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the mechanistic pathways of 5-bromohydantoin and its derivatives as versatile brominating agents in organic synthesis. This document moves beyond a mere recitation of protocols to offer a deep dive into the causality of experimental choices, grounded in the dual reactivity of these reagents.

Introduction: The Versatility of 5-Bromohydantoin and its Analogs

5-Bromohydantoin, and more commonly its structurally related analog 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have become indispensable reagents in modern synthetic chemistry.[1][2] Their solid, crystalline nature makes them safer and easier to handle than liquid bromine, while their cost-effectiveness and high active bromine content present advantages over other N-bromo reagents like N-bromosuccinimide (NBS).[1][2][3]

The synthetic utility of these brominated hydantoins is rooted in their capacity to serve as a source of both electrophilic bromine ("Br+") and bromine radicals (Br•).[1][4] This dual reactivity, dictated by the reaction conditions and substrate, allows for a broad spectrum of chemical transformations, from the functionalization of electron-rich aromatic systems to the selective bromination of allylic and benzylic positions.[1][3]

The Dichotomy of Reactivity: Electrophilic vs. Radical Bromination

The N-Br bond in 5-bromohydantoin is the lynchpin of its reactivity. The electron-withdrawing hydantoin core polarizes this bond, predisposing it to either heterolytic or homolytic cleavage, thus dictating the subsequent reaction pathway.

Electrophilic Bromination: The Ionic Pathway

In the presence of electron-rich substrates, such as alkenes and activated aromatic rings, or under acidic conditions, 5-bromohydantoin acts as a source of electrophilic bromine.[1][3] The bromine atom, bearing a partial positive charge, is readily attacked by nucleophiles.

The generally accepted mechanism for electrophilic bromination by N-bromo compounds involves the in situ generation of a potent electrophile. In aqueous or protic media, this is often hypobromous acid (HOBr).[5]

Br₂X + 2 H₂O → 2 HOBr + H₂X (where H₂X is the hydantoin)[5]

Hypobromous acid then serves as the primary source of "Br+".[5] Alternatively, direct reaction with the substrate can lead to the formation of a bromonium ion intermediate, particularly with alkenes.[1][6]

-

Alkene Bromination: The reaction with alkenes typically proceeds through a cyclic bromonium ion intermediate.[1][6][7] This intermediate is then opened by a nucleophilic attack. The nature of the nucleophile dictates the final product. In non-nucleophilic solvents, the bromide ion (Br⁻) attacks, leading to a vicinal dibromide with anti stereochemistry.[7] In the presence of water or alcohols, these act as nucleophiles, resulting in the formation of bromohydrins or bromoethers, respectively.[6][7]

-

Aromatic Bromination: Electron-rich aromatic compounds can be efficiently brominated using 5-bromohydantoin derivatives.[8][9] The reaction is often facilitated by a Brønsted or Lewis acid catalyst, which further increases the electrophilicity of the bromine atom by protonating or coordinating to the hydantoin's carbonyl oxygen.[1][3] This electrophilic aromatic substitution proceeds via the formation of a positively charged arenium intermediate (sigma complex), which then loses a proton to restore aromaticity.[10]

Below is a DOT graph illustrating the electrophilic addition to an alkene.

Caption: Electrophilic addition of 5-bromohydantoin to an alkene.

Free Radical Bromination: The Radical Pathway

Under initiation by UV light, heat, or a radical initiator like azobisisobutyronitrile (AIBN), the relatively weak N-Br bond undergoes homolytic cleavage.[1][11] This generates a bromine radical (Br•) and a hydantoin-based radical, initiating a radical chain reaction.[1][11] This pathway is characteristic of allylic and benzylic brominations, famously known as the Wohl-Ziegler reaction.[3][11]

The radical chain mechanism proceeds through three distinct stages:

-

Initiation: Homolytic cleavage of the N-Br bond to form a bromine radical.[12]

-

Propagation: The bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate, forming a resonance-stabilized allylic or benzylic radical and hydrogen bromide (HBr).[11][12] This HBr then reacts with another molecule of 5-bromohydantoin to generate molecular bromine (Br₂).[11][12] The newly formed Br₂ is then attacked by the substrate radical to yield the brominated product and another bromine radical, which continues the chain.[6][11][12]

-

Termination: The reaction is terminated by the combination of any two radical species.

The key to the success of this reaction is maintaining a low concentration of Br₂ and HBr, which is a key role of the N-bromo reagent, thus preventing competitive electrophilic addition to double bonds.[6]

Below is a DOT graph illustrating the radical bromination at a benzylic position.

Caption: Radical chain mechanism for benzylic bromination.

Experimental Protocols and Causality

The choice of reaction conditions is paramount in directing the bromination to the desired pathway.

Protocol for Electrophilic Bromination of an Activated Aromatic Compound

This protocol describes the monobromination of an electron-rich phenol.

Reagents and Equipment:

-

Activated aromatic substrate (e.g., phenol)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the activated aromatic substrate (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add DBDMH (0.55 mmol for monobromination) portion-wise over 10-15 minutes to control the reaction exotherm and selectivity.[4]

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality: The use of a non-polar solvent and low temperature favors the electrophilic pathway and helps to control selectivity, minimizing over-bromination, which is a common side reaction with highly activated substrates.[4] The portion-wise addition of DBDMH maintains a low concentration of the brominating agent, further enhancing selectivity.[4]

Protocol for Radical Bromination of a Benzylic Position

This protocol details the bromination of toluene at the benzylic position.

Reagents and Equipment:

-

Substrate with a benzylic position (e.g., toluene)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., Carbon tetrachloride, CCl₄)

-

Reflux condenser and heating mantle

-

Inert atmosphere setup (optional but recommended)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the substrate (1.0 mmol), the N-bromo reagent (1.1 mmol), and a catalytic amount of the radical initiator.

-

Add the solvent (10 mL) and heat the mixture to reflux.

-

Irradiate with a sunlamp or tungsten lamp to facilitate radical initiation if necessary.

-

Monitor the reaction by TLC or GC. The reaction is often accompanied by the consumption of the solid N-bromo reagent, which is denser than the solvent, and the formation of the hydantoin byproduct, which is less dense and will float.

-

After completion, cool the reaction mixture to room temperature and filter to remove the hydantoin byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Causality: The use of a non-polar solvent like CCl₄, a radical initiator, and heat are classic conditions for a Wohl-Ziegler reaction.[8] These conditions promote the homolytic cleavage of the N-Br bond, initiating the radical chain mechanism. The reflux temperature provides the necessary energy for both initiation and propagation steps.

Quantitative Data Summary

The efficiency of bromination with hydantoin-based reagents is evident in the high yields achieved across various transformations.

| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |

| Aromatic Bromination | 2-Methoxybenzoic acid | DBDMH/NaOH | 5-Bromo-2-methoxybenzoic acid | 98% | [13] |

| Alkene Dibromination | Various Alkenes | DBDMH | 1,2-Dibromoalkanes | Good to Excellent | [9] |

| Benzylic Bromination | Methylarenes | DBDMH/AIBN | Benzyl Bromides | Good | [9] |

Conclusion

5-Bromohydantoin and its derivatives, particularly DBDMH, are powerful and versatile brominating agents whose reactivity can be precisely controlled by the choice of reaction conditions. Understanding the dichotomy between the electrophilic and radical mechanisms is fundamental for any researcher aiming to leverage these reagents for efficient and selective synthesis. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the rational design of bromination reactions in complex synthetic endeavors.

References

- The Core Mechanisms of Brominated Hydantoins in Organic Synthesis: A Technical Guide. (n.d.). Benchchem.

- Pattison, F. L. M., & Davies, M. J. (1996). The role of reactive N-bromo species and radical intermediates in hypobromous acid-induced protein oxidation. PubMed.

- Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.

-

DBDMH. (n.d.). Wikipedia. Retrieved from [Link]

-

Tanner, D. D., Ruo, T. C., Takiguchi, H., Guillaume, A., Reed, D. W., & Lier, J. E. V. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747. Retrieved from [Link]

- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser.

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

-

Bell, R. P., & Pring, M. (1966). The mechanism of bromination by hypobromous acid. Journal of the Chemical Society, Chemical Communications, (21), 785. Retrieved from [Link]

-

S. P., K. P., & M., S. (2020). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. Retrieved from [Link]

-

Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

-

1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022, August 9). Chemia.

- One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). (2022, August 22). Chemia.

- An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). (n.d.). Benchchem.

-

Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. (2012, August 6). ResearchGate. Retrieved from [Link]

- Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions. (n.d.). Benchchem.

-

Klimchuk, I. A., Shkil, D. O., Timchenko, Y. V., & Finko, A. V. (n.d.). Bromination of hydantoins. ResearchGate. Retrieved from [Link]

- Process for aromatic bromination. (1993, September 28). Google Patents.

- A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite. (n.d.). Benchchem.

- 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. (2003, January 21). Google Patents.

-

The Organic Chemistry Tutor. (2020, July 5). Alkene + Br2 + H2O [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Reactions of Alkenes. (n.d.). University of Calgary. Retrieved from [Link]

-

Clark, J. (2023, January 22). Reactions of Alkenes with Bromine. Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DBDMH - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. US5248817A - Process for aromatic bromination - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Bromohydantoin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromohydantoin, an organobromine derivative of the heterocyclic compound hydantoin, represents a key chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its strategic placement of a bromine atom at the C5 position renders it a versatile intermediate for further functionalization, making it a valuable building block in the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The precise and unambiguous characterization of 5-bromohydantoin is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data of 5-bromohydantoin, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A thorough understanding of its spectral signature is crucial for reaction monitoring, quality control, and the elucidation of novel reaction pathways.

Due to the limited availability of directly published spectral data for 5-bromohydantoin in readily accessible databases, this guide also provides detailed experimental protocols for the acquisition of such data, grounded in established methodologies for the characterization of related hydantoin derivatives. Furthermore, where direct data is elusive, comparative analysis with closely related and well-characterized brominated hydantoins will be used to predict and interpret the expected spectral features.

Molecular Structure and Spectroscopic Rationale

The foundational step in interpreting the spectroscopic data of 5-bromohydantoin is to understand its molecular structure. The molecule consists of a five-membered imidazolidine-2,4-dione ring with a bromine atom substituted at the fifth carbon.

Caption: Molecular Structure of 5-Bromohydantoin.

The presence of various functional groups, including two amide carbonyls (C=O), two secondary amines (N-H), a methine group (C-H), and a carbon-bromine bond (C-Br), gives rise to a unique and identifiable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| N1-H | 8.0 - 9.0 | Singlet (broad) | Protons on nitrogen atoms in a hydantoin ring are typically deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen bonding. |

| N3-H | 10.0 - 11.0 | Singlet (broad) | Similar to N1-H, this proton is also deshielded. Its chemical shift can be influenced by solvent and concentration. |

| C5-H | 5.0 - 5.5 | Singlet | The proton at C5 is attached to a carbon bearing an electronegative bromine atom and two nitrogen atoms, leading to a significant downfield shift. It is expected to be a singlet as there are no adjacent protons. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 5-bromohydantoin in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydantoins due to its ability to dissolve a wide range of polar compounds and to clearly resolve N-H protons.

-

Instrument Parameters (300-500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

¹³C NMR Spectroscopy

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C2 | 155 - 160 | The carbonyl carbon at the 2-position is part of an amide functional group and is expected to resonate in this region. |

| C4 | 170 - 175 | The carbonyl carbon at the 4-position is also an amide carbonyl and is typically found slightly further downfield than C2. |

| C5 | 50 - 60 | The C5 carbon is directly attached to the electronegative bromine atom, which causes a significant downfield shift compared to an unsubstituted C5 hydantoin. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters (75-125 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096 scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3300 | Medium-Strong | Characteristic stretching vibration of the N-H bonds in the hydantoin ring. The broadness is indicative of hydrogen bonding. |

| C=O Stretch (Amide I) | 1700 - 1780 | Strong | Two strong absorption bands are expected for the two carbonyl groups. The asymmetric and symmetric stretching vibrations may be observed. |

| C-N Stretch | 1350 - 1450 | Medium | Stretching vibrations of the carbon-nitrogen bonds within the ring. |

| C-Br Stretch | 500 - 600 | Medium-Weak | The carbon-bromine bond stretching vibration appears in the fingerprint region and can sometimes be difficult to assign definitively. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 5-bromohydantoin sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of 5-bromohydantoin with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans and average them to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Molecular Ions and Fragmentation:

| m/z Value | Interpretation | Rationale |

| [M]⁺˙ & [M+2]⁺˙ | Molecular Ion Peak | Due to the presence of bromine, two molecular ion peaks of approximately equal intensity are expected, separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass for C₃H₃⁷⁹BrN₂O₂ is 177.94 g/mol and for C₃H₃⁸¹BrN₂O₂ is 179.94 g/mol . |

| [M-Br]⁺ | Loss of Bromine | Fragmentation of the C-Br bond is a common pathway, leading to a peak corresponding to the loss of a bromine radical. |

| [M-HNCO]⁺˙ | Loss of Isocyanic Acid | A characteristic fragmentation pathway for hydantoins involves the cleavage of the ring, often with the loss of isocyanic acid. |

digraph "5-bromohydantoin_fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];M [label="[C₃H₃BrN₂O₂]⁺˙\n(M⁺˙)"]; M_Br [label="[C₃H₃N₂O₂]⁺\n(M-Br)"]; M_HNCO [label="[C₂H₂BrNO]⁺˙\n(M-HNCO)"];

M -> M_Br [label="- Br•"]; M -> M_HNCO [label="- HNCO"]; }

Caption: Plausible Mass Spectrometry Fragmentation Pathways for 5-Bromohydantoin.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and major fragments.

Conclusion

The spectroscopic characterization of 5-bromohydantoin is essential for its use in research and development. This guide provides the expected NMR, IR, and MS data based on the known principles of spectroscopy and comparison with related structures. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality spectral data for this important synthetic intermediate. A thorough analysis of these spectra will enable confident identification, purity assessment, and a deeper understanding of the reactivity of 5-bromohydantoin in various chemical transformations.

References

Introduction: The Role of N-Bromo-Hydantoins in Modern Chemistry

An In-depth Technical Guide to the Solubility and Stability of N-Bromo-Hydantoins in Organic Solvents

N-bromo-hydantoins, particularly compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are powerful and versatile reagents in both industrial and laboratory settings.[1][2] Recognized for their efficacy as brominating agents, disinfectants, and biocides, their utility is critically dependent on their behavior in various media.[1][3] For researchers and drug development professionals, understanding the solubility and stability of these compounds in organic solvents is paramount for designing robust synthetic routes, developing stable formulations, and ensuring reproducible results.

This guide provides a detailed exploration of the core principles governing the solubility and stability of N-bromo-hydantoins, using the extensively studied 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a primary exemplar. The principles discussed herein offer a foundational model for understanding other N-halo hydantoin derivatives. We will delve into the physicochemical drivers of solubility, the pathways of degradation, and the validated analytical methodologies required for their quantification.

Part 1: Solubility Profile of N-Bromo-Hydantoins

The dissolution of a solid in a solvent is a thermodynamic process governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form intermolecular bonds, and the temperature of the system are critical factors that dictate the extent to which a compound like DBDMH will dissolve. DBDMH, a crystalline solid, exhibits limited solubility in water but is readily soluble in a range of organic solvents.[2][4]

Qualitative and Quantitative Solubility Data

The solubility of N-bromo-hydantoins is a function of the solvent's ability to overcome the crystal lattice energy of the solid. Polar aprotic solvents are often effective due to their ability to solvate the polar hydantoin ring structure without inducing chemical degradation.

Table 1: Solubility of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Various Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data (at 20-25°C) | Reference(s) |

| Nonpolar | Carbon Tetrachloride (CCl₄) | Sparingly Soluble | 0.003 mol/L | [4] |

| Benzene | Soluble | Not specified | [4] | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Not specified | [5] |

| Chloroform (CHCl₃) | Soluble | Not specified | [4][6] | |

| Tetrahydrofuran (THF) | Soluble | Not specified | [5] | |

| Acetonitrile (MeCN) | Soluble | Not specified | [5] | |

| Acetone | Soluble | Not specified | [4] | |

| Dimethylformamide (DMF) | Soluble | Not specified | [5] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [5] | |

| Polar Protic | Ethanol | Soluble | Not specified | [4][6] |

| Water | Slightly Soluble / Sparingly Soluble | 0.1 g/100 mL; 2.2 g/L | [1][2][4] |

Factors Influencing Solubility

The interplay between solute and solvent properties is key. The following diagram illustrates the primary factors that a researcher must consider when selecting an appropriate solvent system.

Caption: Diagram 1: Key Factors Influencing Solubility.

Expert Insight: The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to their large dipole moments, which effectively solvate the polar C=O and N-Br bonds of the hydantoin ring. However, for reactions, less reactive solvents like acetonitrile or dichloromethane are often preferred to minimize potential side reactions. While protic solvents like ethanol can dissolve DBDMH, they may also promote degradation, a critical consideration we explore next.[7][8][9]

Part 2: Stability Profile and Degradation Pathways

N-bromo-hydantoins are oxidizing agents and are inherently reactive.[10][11] Their stability is compromised by several factors, including moisture, pH, heat, and light.[12][13] Understanding these liabilities is crucial for storage, handling, and application.

Key Factors Affecting Stability

-

Hydrolysis: The primary degradation pathway for N-bromo-hydantoins is hydrolysis. In the presence of water, the N-Br bond is cleaved to form hypobromous acid (HOBr) and the corresponding hydantoin backbone, 5,5-dimethylhydantoin in the case of DBDMH.[1][4][14] This reaction is accelerated in acidic or alkaline conditions.[4]

-

Thermal Decomposition: Excessive heat can lead to decomposition, potentially releasing toxic gases such as hydrogen bromide and nitrogen oxides.[12] Storage should be in a cool, dry place, typically below 30°C.[4]

-

Solvent Interactions: Protic solvents, with their ability to donate hydrogen bonds, can facilitate the hydrolysis pathway.[7][9] Aprotic solvents are generally preferred for maintaining the compound's integrity in solution for longer periods.

-

Incompatibilities: As strong oxidizers, N-bromo-hydantoins must be stored away from flammable, combustible, or reducing materials.[12][13] Contact with acids or strong alkalis can also lead to rapid decomposition.[4]

Primary Degradation Pathway: Hydrolysis

The hydrolysis of DBDMH is a critical process, both for its disinfectant properties and as its main instability pathway. The reaction releases hypobromous acid, the active biocidal agent.

Caption: Diagram 2: Hydrolytic Degradation of DBDMH.

Part 3: Methodologies for Analysis

To ensure the quality, purity, and stability of N-bromo-hydantoins, robust analytical methods are essential. These protocols serve as self-validating systems to provide reliable and reproducible data.

Experimental Protocol: Solubility Determination (Isothermal Equilibrium Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To quantify the solubility of DBDMH in acetonitrile at 25°C.

Materials:

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), >98% purity

-

Acetonitrile (HPLC grade)

-

20 mL glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of DBDMH (e.g., ~500 mg) to 10 mL of acetonitrile in a glass vial. This ensures a saturated solution is formed. Prepare in triplicate.

-

Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker set to 25°C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for 2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilution: Accurately perform a serial dilution of the filtered saturate with acetonitrile to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or GC-MS method.[14][15] A calibration curve prepared from standards of known concentration must be used for quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Experimental Protocol: Forced Degradation Study

This workflow is designed to identify potential degradation products and assess the stability of DBDMH under various stress conditions.

Caption: Diagram 3: Workflow for a Forced Degradation Study.

Expert Insight on Analysis: The choice between HPLC and GC-MS depends on the analyte's properties. While GC-MS is excellent for identifying the volatile degradation product 5,5-dimethylhydantoin[14][16], HPLC with UV detection is often more straightforward for quantifying the parent DBDMH compound in solution, as it is less thermally labile than required for GC injection. A mass spectrometer detector (LC-MS) is invaluable for structural elucidation of unknown degradants.[15]

Part 4: Safe Handling and Storage

Given their reactive and oxidizing nature, strict safety protocols must be followed when working with N-bromo-hydantoins.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., PVC), safety goggles, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sunlight, and incompatible materials.[13] Keep containers tightly sealed to protect from moisture.[10]

-

Spill Response: In case of a spill, avoid generating dust. Absorb with an inert, non-combustible material like sand or vermiculite, and collect for proper disposal. Do not use combustible materials like sawdust.[12][13]

Conclusion

A comprehensive understanding of the solubility and stability of 5-bromohydantoin and its analogs is fundamental to its effective and safe application. Solubility is primarily dictated by solvent polarity and temperature, with polar aprotic solvents generally offering the best combination of solvating power and stability. The principal degradation pathway is hydrolysis, which is accelerated by moisture, heat, and non-neutral pH. By employing rigorous analytical methodologies and adhering to strict safety protocols, researchers can confidently harness the synthetic potential of these valuable reagents while ensuring data integrity and laboratory safety.

References

- Vertex AI Search. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin.

- Agent Sales & Services. (2016). Bromochlorodimethylhydantoin BCDMH.

- Conju-Probe. 1,3-Dibromo-5,5-dimethylhydantoin.

- Apollo Scientific. 1-Bromo-3-chloro-5,5-dimethylhydantoin.

- ChemicalBook. 1,3-Dibromo-5,5-dimethylhydantoin CAS#: 77-48-5.

- Exposome-Explorer. Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98%.

- TCI Chemicals. (2023). SAFETY DATA SHEET - 1,3-Dibromo-5,5-dimethylhydantoin.

- ResearchGate. (2015). Aqueous chemistry of N-halo-compounds.

- Wikipedia. DBDMH.

- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 5-Bromonicotinaldehyde.

- PubMed Central. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.

- Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

- Tokyo Chemical Industry (India) Pvt. Ltd. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5.

- PubMed. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.

- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Quora. (2017). Can you list some protic solvent and aprotic solvents?

- Pediaa.Com. (2018). Difference Between Protic and Aprotic Solvents.

Sources

- 1. DBDMH - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 4. 1,3-Dibromo-5,5-dimethylhydantoin CAS#: 77-48-5 [m.chemicalbook.com]

- 5. 1,3-Dibromo-5,5-dimethylhydantoin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. differencebetween.com [differencebetween.com]

- 10. agentsales.com.au [agentsales.com.au]

- 11. tcichemicals.com [tcichemicals.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic vs radical bromination with 5-bromohydantoin

An In-depth Technical Guide to Electrophilic vs. Radical Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Abstract

The introduction of bromine into molecular scaffolds is a cornerstone transformation in modern organic synthesis, pivotal to the fields of pharmaceutical development, agrochemicals, and materials science. Traditional brominating agents, most notably elemental bromine (Br₂), present significant handling risks and environmental concerns. N-bromo reagents have emerged as safer and more versatile alternatives, among which 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has garnered significant attention.[1][2] This technical guide provides an in-depth exploration of the dual reactivity of DBDMH, a stable, crystalline solid that can serve as a source of either electrophilic bromine (Br⁺) or bromine radicals (Br•).[3][4][5] We will dissect the mechanistic underpinnings of these two divergent pathways, elucidate the critical experimental parameters that govern selectivity, and provide validated protocols for researchers, scientists, and drug development professionals.

The Chemical Dichotomy of DBDMH: A Tale of Two Cleavages

The remarkable versatility of 1,3-dibromo-5,5-dimethylhydantoin stems from the electronic nature of its N-Br bonds. The two nitrogen atoms of the hydantoin ring are flanked by electron-withdrawing carbonyl groups. This polarization weakens the N-Br bond, priming it for cleavage.[3] The specific reaction conditions—solvent polarity, the presence of initiators or catalysts, and the nature of the substrate—dictate whether this bond breaks heterolytically to generate an electrophile or homolytically to form a radical.[3][6] This controlled divergence is the key to harnessing DBDMH's full synthetic potential.

Pathway I: Electrophilic Bromination

The generation of an electrophilic bromine species ("Br⁺") is the operative mechanism for the bromination of electron-rich π-systems, such as alkenes and activated aromatic rings.[3] This pathway is favored under conditions that can stabilize charged intermediates.

Mechanistic Principles

Causality of Experimental Choices:

-

Solvent: The choice of a polar solvent (e.g., water, acetic acid, acetonitrile) is paramount.[7] Polar protic solvents, in particular, are effective at solvating and stabilizing the charged bromonium ion intermediate in alkene addition and the sigma complex in aromatic substitution, thereby lowering the activation energy for the heterolytic cleavage pathway.[8][9]

-

Catalysis: The electrophilicity of DBDMH can be significantly enhanced by the addition of Brønsted or Lewis acids. These acids coordinate to a carbonyl oxygen on the hydantoin ring, which further withdraws electron density from the nitrogen atoms and increases the positive polarization on the bromine, making it a more potent electrophile.[3][5]

-

Substrate: This pathway is inherently suited for nucleophilic substrates. The electron-rich π-bond of an alkene or an activated aromatic ring is required to attack the electrophilic bromine atom of DBDMH.[3][10]

Mechanism for Alkene Bromination: The reaction proceeds via a three-membered cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the hydantoin anion (or other nucleophile in the medium) occurs from the face opposite the bromonium ion, resulting in a stereospecific anti-addition product.[3]

Experimental Protocols

This protocol describes the direct dibromination of an alkene using DBDMH, which proceeds efficiently without a catalyst under mild conditions.[10]

-

Setup: To a solution of the alkene (1.0 mmol) in dichloromethane (CH₂Cl₂) (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol, 1.2 equiv of Br).[4]

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

This protocol is for the bromination of an activated aromatic compound.[11]

-

Setup: Dissolve the aromatic substrate (1.0 mmol) in a suitable polar solvent like acetonitrile (2 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DBDMH (1.0 mmol, 1.0 equiv) in one portion with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Pathway II: Radical Bromination

For substrates lacking electron-rich π-systems, such as alkanes with allylic or benzylic hydrogens, a radical pathway is employed. This reaction, known as the Wohl-Ziegler bromination, is highly selective for the weakest C-H bond, which corresponds to the position that forms the most stable radical intermediate.[3][12][13]

Mechanistic Principles

Causality of Experimental Choices:

-

Solvent: Non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, are the standard choice.[14][15] Their inability to stabilize charged species effectively suppresses the competing electrophilic pathway, ensuring that the radical mechanism predominates.[16]

-

Initiation: The reaction must be initiated by a source of radicals. This is typically achieved by adding a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, and heating the mixture.[15][17][18] Alternatively, photochemical initiation using UV light can be used to induce homolytic cleavage of the N-Br bond.[3][16]

-

Substrate: This method is ideal for the selective bromination of allylic and benzylic positions. The hydrogen abstraction at these positions leads to resonance-stabilized allylic or benzylic radicals, which are significantly more stable than primary, secondary, or tertiary alkyl radicals, thus driving the selectivity of the reaction.[12][19][20]

Radical Chain Mechanism: The reaction proceeds via a classic three-stage radical chain mechanism.

-

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or the N-Br bond itself generates the initial radical species.

-

Propagation: A bromine radical abstracts a hydrogen atom from the allylic or benzylic position to form a stable, resonance-delocalized radical and HBr. This substrate radical then reacts with DBDMH (or Br₂ generated in situ) to form the brominated product and a new bromine radical, which continues the chain.[13][21][22]

-

Termination: The reaction ceases when two radical species combine.

Experimental Protocol

This protocol details the selective bromination of a benzylic position, such as in toluene.[10][23]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the methylarene (e.g., toluene, 1.0 mmol) in a non-polar solvent such as carbon tetrachloride or acetonitrile (5 mL).

-

Reagent Addition: Add DBDMH (0.5 mmol, 1.0 equiv of Br) and a catalytic amount of a radical initiator, such as AIBN (0.1 mmol, 10 mol%).[23]

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction by TLC or GC-MS. If the reaction is slow, the addition of more initiator or photo-irradiation may be effective.[12]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The byproduct, 5,5-dimethylhydantoin, is often insoluble and can be removed by filtration.

-

Extraction: Quench the filtrate with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Data-Driven Comparison: Directing the Reaction

The choice between an electrophilic and radical pathway is a deliberate one, dictated by the desired outcome and the substrate's nature. The following table summarizes the critical parameters for controlling this selectivity.

| Parameter | Electrophilic Bromination | Radical Bromination | Causality |

| Reaction Type | Ionic Addition / Substitution | Free Radical Substitution | The fundamental mechanism dictates all other conditions. |

| Target Position | Alkenes, Alkynes, Activated Arenes | Allylic & Benzylic C-H Bonds | Selectivity is driven by electronic effects (nucleophilicity) vs. bond dissociation energy (radical stability). |